Cas no 790645-69-1 (2-(4-cyclohexylpiperazin-1-yl)-1,3-benzothiazole)

2-(4-cyclohexylpiperazin-1-yl)-1,3-benzothiazole structure
790645-69-1 structure
商品名:2-(4-cyclohexylpiperazin-1-yl)-1,3-benzothiazole
CAS番号:790645-69-1
MF:C17H23N3S
メガワット:301.449622392654
CID:6598302

2-(4-cyclohexylpiperazin-1-yl)-1,3-benzothiazole 化学的及び物理的性質

名前と識別子

    • 2-(4-cyclohexylpiperazin-1-yl)-1,3-benzothiazole
    • インチ: 1S/C17H23N3S/c1-2-6-14(7-3-1)19-10-12-20(13-11-19)17-18-15-8-4-5-9-16(15)21-17/h4-5,8-9,14H,1-3,6-7,10-13H2
    • InChIKey: DDWKFSULGYOHOY-UHFFFAOYSA-N
    • ほほえんだ: S1C2=CC=CC=C2N=C1N1CCN(C2CCCCC2)CC1

2-(4-cyclohexylpiperazin-1-yl)-1,3-benzothiazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5773-3531-4mg
2-(4-cyclohexylpiperazin-1-yl)-1,3-benzothiazole
790645-69-1
4mg
$66.0 2023-09-09
Life Chemicals
F5773-3531-1mg
2-(4-cyclohexylpiperazin-1-yl)-1,3-benzothiazole
790645-69-1
1mg
$54.0 2023-09-09
Life Chemicals
F5773-3531-2μmol
2-(4-cyclohexylpiperazin-1-yl)-1,3-benzothiazole
790645-69-1
2μmol
$57.0 2023-09-09
Life Chemicals
F5773-3531-2mg
2-(4-cyclohexylpiperazin-1-yl)-1,3-benzothiazole
790645-69-1
2mg
$59.0 2023-09-09
Life Chemicals
F5773-3531-20μmol
2-(4-cyclohexylpiperazin-1-yl)-1,3-benzothiazole
790645-69-1
20μmol
$79.0 2023-09-09
Life Chemicals
F5773-3531-30mg
2-(4-cyclohexylpiperazin-1-yl)-1,3-benzothiazole
790645-69-1
30mg
$119.0 2023-09-09
Life Chemicals
F5773-3531-50mg
2-(4-cyclohexylpiperazin-1-yl)-1,3-benzothiazole
790645-69-1
50mg
$160.0 2023-09-09
Life Chemicals
F5773-3531-20mg
2-(4-cyclohexylpiperazin-1-yl)-1,3-benzothiazole
790645-69-1
20mg
$99.0 2023-09-09
Life Chemicals
F5773-3531-10mg
2-(4-cyclohexylpiperazin-1-yl)-1,3-benzothiazole
790645-69-1
10mg
$79.0 2023-09-09
Life Chemicals
F5773-3531-5μmol
2-(4-cyclohexylpiperazin-1-yl)-1,3-benzothiazole
790645-69-1
5μmol
$63.0 2023-09-09

2-(4-cyclohexylpiperazin-1-yl)-1,3-benzothiazole 関連文献

2-(4-cyclohexylpiperazin-1-yl)-1,3-benzothiazoleに関する追加情報

2-(4-Cyclohexylpiperazin-1-yl)-1,3-Benzothiazole: A Promising Scaffold in Chemical Biology and Drug Discovery

The compound 2-(4-cyclohexylpiperazin-1-yl)-1,3-benzothiazole (CAS No. 790645-69-1) represents a unique structural hybrid integrating a benzothiazole core with a cyclohexyl-substituted piperazine moiety. This architecture combines the pharmacophoric potential of benzothiazole—a privileged scaffold in medicinal chemistry—with the conformationally flexible piperazine ring system. Recent studies highlight its emerging role in targeting protein-protein interactions (PPIs), a challenging area in drug development where conventional small molecules often struggle to achieve selectivity.

Synthetic advancements have enabled scalable preparation of this compound through a convergent strategy involving nucleophilic aromatic substitution. Researchers at the University of Cambridge reported a two-step synthesis starting from 2-chloro-1,3-benzothiazole and 4-cyclohexylpiperazine hydrochloride, achieving 82% yield under microwave-assisted conditions (J. Med. Chem., 2023). The introduction of the cyclohexyl group enhances lipophilicity while maintaining aqueous solubility—a critical balance for oral bioavailability—according to physicochemical studies published in the European Journal of Pharmaceutical Sciences.

In biological evaluations, this compound has demonstrated selective inhibition of the bromodomain-containing protein BRD4 at submicromolar concentrations (< 0.5 μM). Structural analysis via X-ray crystallography revealed that the benzothiazole ring forms π-stacking interactions with conserved aromatic residues in the bromodomain pocket, while the cyclohexyl-piperazine segment occupies an allosteric site identified through molecular dynamics simulations. This dual-binding mechanism offers advantages over earlier pan-BET inhibitors associated with off-target effects.

Clinical translation potential is further supported by recent pharmacokinetic data showing favorable ADME properties in preclinical models. Studies in Sprague-Dawley rats demonstrated dose-proportional absorption following oral administration and minimal metabolic instability due to the compound's rigid aromatic framework. Notably, plasma half-life measurements (T₁/₂ = 8.7 hours) suggest once-daily dosing regimens could be feasible for oncology indications such as acute myeloid leukemia (AML), where BRD4 plays a pathogenic role.

Beyond oncology applications, emerging evidence points to neuroprotective activity through modulation of α-synuclein aggregation—a hallmark of Parkinson's disease. In vitro assays using SH-SY5Y neuroblastoma cells showed dose-dependent inhibition of fibril formation at concentrations well below cytotoxic levels (< 10 μM). The piperazine ring's ability to chelate metal ions like copper(II) was proposed as a contributing mechanism based on EPR spectroscopy data published in ACS Chemical Neuroscience.

Safety profiles are currently under rigorous evaluation using cutting-edge toxicogenomics approaches. Transcriptomic analysis after 14-day treatment in cynomolgus monkeys revealed no significant upregulation of stress-response genes beyond what is observed with vehicle controls. Cardiac safety assessments using hiPSC-derived cardiomyocytes demonstrated no hERG channel blockade up to 50 μM concentrations—a critical advantage over earlier benzothiazole derivatives associated with QT prolongation risks.

Structural optimization efforts continue to explore substituent variations on both scaffolds' components. A series of analogs with alkyl substitutions on the cyclohexane ring are currently undergoing SAR studies to enhance blood-brain barrier permeability without sacrificing potency. Computational docking studies suggest that introducing fluorine atoms at specific positions could improve binding affinity by inducing conformational preorganization around key hydrogen bond donors.

The compound's unique physicochemical properties make it an ideal lead for developing multi-target therapeutics addressing complex diseases requiring simultaneous modulation of epigenetic and protein aggregation pathways. Its structural features align with current trends toward "fragments-to-drugs" approaches where rigid cores provide scaffolding for iterative optimization cycles.

Ongoing collaborations between academic institutions and pharmaceutical companies are accelerating its progression toward IND-enabling studies. Phase I trials targeting relapsed AML patients are projected to begin by Q3 2025 pending final toxicology confirmations. These developments underscore the importance of structure-based design principles and highlight how compounds like this bridge fundamental chemical biology insights with translational medicine challenges.

おすすめ記事

推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.